Dual Nitrofuran Substitution: Structural Differentiation from Mononitrofuran Isoxazole Analogs
The target compound (CID 31596) contains two 5-nitrofuran-2-yl groups at the 3- and 5-positions of the isoxazole ring, whereas the closest commercially cataloged analog—ethyl 3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS 21787-30-4)—carries only a single 5-nitrofuran-2-yl substituent at the 3-position with an unsubstituted 5-position [1]. This structural difference is quantifiable by molecular formula: C14H9N3O9 (MW 363.24) for the target versus C10H8N2O6 (MW 252.18) for the mono-substituted analog, representing a 44% increase in molecular weight and a doubling of nitro group count [1]. The topological polar surface area (TPSA) increases from approximately 110 Ų (mono) to 170 Ų (bis), substantially altering predicted membrane permeability [1].
| Evidence Dimension | Number of 5-nitrofuran-2-yl substituents per scaffold |
|---|---|
| Target Compound Data | 2 nitrofuran groups; MW 363.24; TPSA 170 Ų; Formula C14H9N3O9 |
| Comparator Or Baseline | Ethyl 3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS 21787-30-4): 1 nitrofuran group; MW 252.18; TPSA ~110 Ų; Formula C10H8N2O6 |
| Quantified Difference | Δ = +1 nitrofuran group; ΔMW = +111.06 Da (44% increase); ΔTPSA ≈ +60 Ų |
| Conditions | Structural comparison based on PubChem computed molecular descriptors |
Why This Matters
Procurement of the mono-nitrofuran analog will not recapitulate the dual-warhead redox chemistry or DNA-crosslinking potential that the bis-nitrofuran architecture is predicted to confer, making it unsuitable as a structural or functional substitute in mechanistic studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 31596, 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester. 2026. View Source
